

Comparative In Vitro Evaluation of 3-Aminobenzofuran Derivatives as Cholinesterase Inhibitors

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Compound of Interest

Compound Name: *5-Bromo-2,3-dihydro-3-benzofuranamine*

Cat. No.: *B1285866*

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While specific in vitro evaluation data for **5-Bromo-2,3-dihydro-3-benzofuranamine** is not readily available in the current literature, this guide provides a comparative analysis of a series of structurally related 3-aminobenzofuran derivatives. These compounds have been synthesized and evaluated as potential multifunctional agents for the treatment of Alzheimer's disease, with a primary focus on their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).^{[1][2]} The data presented here is derived from a study that systematically explored the structure-activity relationships of these analogs.^{[1][2]}

Data Presentation: Comparative Inhibitory Potency

The in vitro inhibitory activities of a series of synthesized 3-aminobenzofuran derivatives against human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBuChE) are summarized in the table below. The potency is expressed as the half-maximal inhibitory concentration (IC₅₀). Donepezil, a well-established AChE inhibitor, was used as a reference standard for comparison.^[1]

Compound ID	Substituent (R)	hAChE IC50 (μM)	hBuChE IC50 (μM)
5a	H	0.81 ± 0.04	1.23 ± 0.06
5b	4-F	1.12 ± 0.05	1.98 ± 0.09
5c	4-Cl	1.34 ± 0.06	2.11 ± 0.10
5d	4-Br	1.56 ± 0.07	2.34 ± 0.11
5e	4-CH3	2.15 ± 0.10	2.89 ± 0.12
5f	2-F	0.64 ± 0.03	1.21 ± 0.05
5g	2-Cl	0.89 ± 0.04	1.54 ± 0.07
5h	2-Br	1.01 ± 0.05	1.78 ± 0.08
5i	3-F	1.87 ± 0.09	2.56 ± 0.11
5j	3-Cl	2.01 ± 0.09	2.78 ± 0.12
5k	3-Br	2.23 ± 0.10	3.01 ± 0.13
5l	3-CH3	2.87 ± 0.12	3.54 ± 0.14
5m	3-OCH3	3.12 ± 0.13	4.11 ± 0.16
5n	4-OCH3	2.98 ± 0.13	3.87 ± 0.15
5o	3,4-diCl	1.21 ± 0.06	1.89 ± 0.09
5p	3,4-diF	1.45 ± 0.07	2.21 ± 0.10
Donepezil	Reference	0.02 ± 0.001	3.15 ± 0.13

Data presented as mean ± SEM from three independent experiments.

Key Observation: Among the tested compounds, derivative 5f, featuring a 2-fluorobenzyl moiety, exhibited the most potent inhibitory activity against both AChE and BuChE.[\[1\]](#)[\[2\]](#) A kinetic study of compound 5f revealed a mixed-type inhibition of AChE.[\[2\]](#)

Experimental Protocols

The inhibitory activity of the 3-aminobenzofuran derivatives was assessed using the Ellman's spectrophotometric method.[1] This assay is a widely accepted standard for measuring cholinesterase activity.[3][4][5]

Principle: The assay is based on the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE) by the respective enzyme, which produces thiocholine.[3] Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[1][3] The presence of an inhibitor slows down the enzymatic reaction, resulting in a reduced rate of color formation.[3]

Materials:

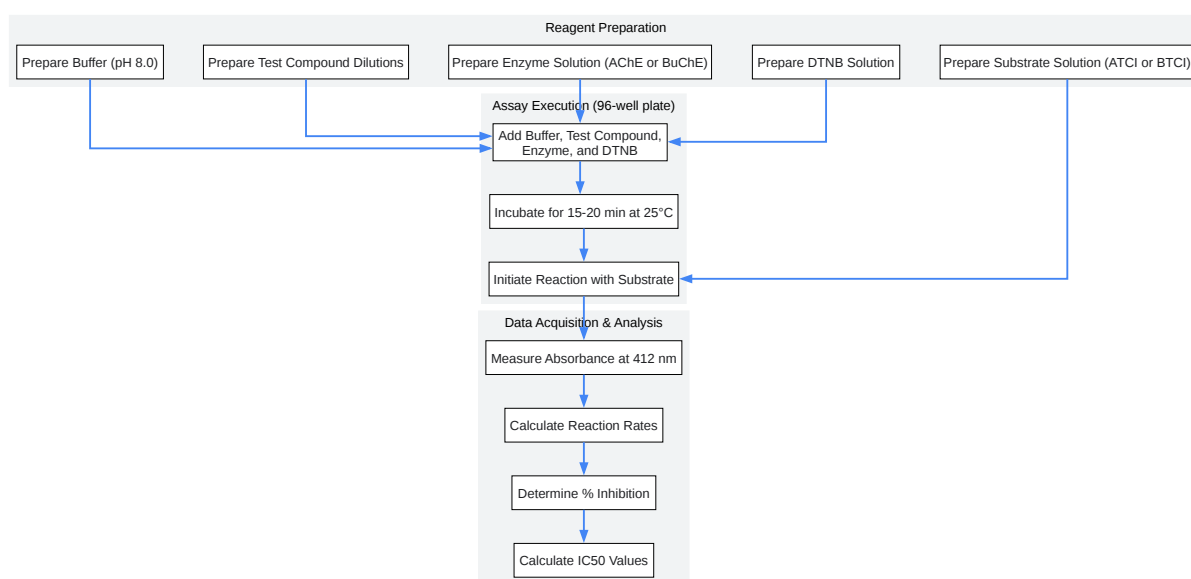
- Human Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)
- Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCl) as substrates
- 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Sodium phosphate buffer (100 mM, pH 8.0)
- Test compounds (3-aminobenzofuran derivatives) dissolved in a suitable solvent (e.g., ethanol or DMSO)
- Donepezil (as a positive control)
- 96-well microplate and a microplate reader

Procedure:

- In a 96-well plate, 140 μ L of sodium phosphate buffer was added to each well.
- 20 μ L of the test compound solution at various concentrations was then added.
- Subsequently, 20 μ L of the AChE or BuChE enzyme solution was added.
- 10 μ L of the DTNB solution was added to the mixture.

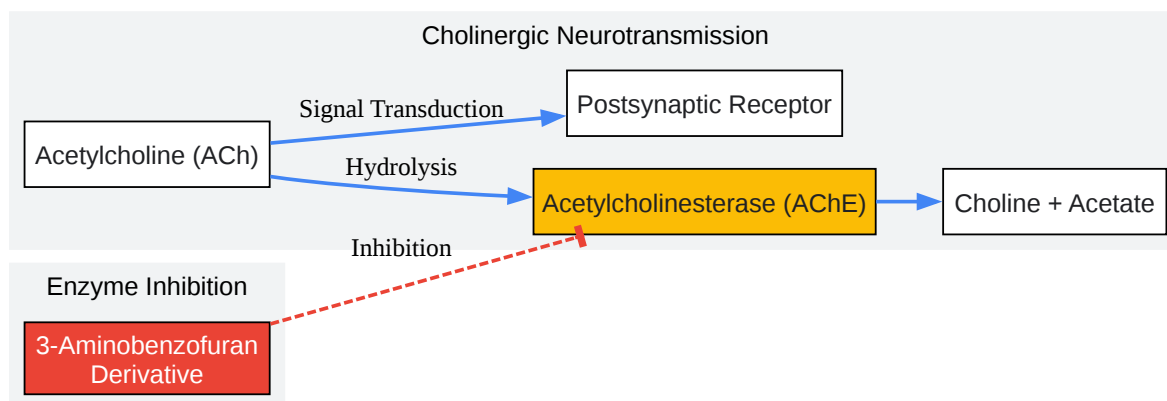
- The plate was incubated at 25°C for 15-20 minutes.
- To initiate the reaction, 10 μ L of the respective substrate (ATCI or BTCl) was added to each well.
- The absorbance was measured at 412 nm using a microplate reader. Readings were taken at regular intervals to determine the reaction rate.
- The percentage of inhibition was calculated by comparing the reaction rates in the presence and absence of the inhibitor.
- IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations



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Caption: Experimental workflow for the in vitro cholinesterase inhibition assay.



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